

# Pharmacological profile of Curcuma zedoaria extracts

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An In-depth Technical Guide to the Pharmacological Profile of Curcuma zedoaria Extracts

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Curcuma zedoaria (Christm.) Roscoe, commonly known as white turmeric, is a perennial rhizomatous herb belonging to the Zingiberaceae family.[1] Indigenous to India and Southeast Asia, it has a long history of use in traditional medicine systems, including Ayurveda and Chinese medicine, for treating a variety of ailments such as digestive disorders, inflammation, menstrual irregularities, and even cancer.[1][2] The rhizome of C. zedoaria is rich in a diverse array of bioactive compounds, primarily sesquiterpenoids, curcuminoids, flavonoids, and tannins, which are responsible for its wide spectrum of pharmacological activities.[1][3][4][5]

This technical guide provides a comprehensive overview of the pharmacological profile of C. zedoaria extracts, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

## **Antioxidant Activity**

The antioxidant potential of C. zedoaria extracts is a cornerstone of its therapeutic properties, attributed to its capacity to scavenge free radicals.[1] This activity is primarily linked to its



phenolic and flavonoid content.[3][6]

## **Quantitative Data: Free Radical Scavenging Activity**

The efficacy of various C. zedoaria extracts in scavenging free radicals is commonly quantified by determining the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher antioxidant potency.

Extract Type	Assay	IC50 Value (µg/mL)	Reference Compound	IC50 of Ref. (μg/mL)
Ethanolic	DPPH	14.98	Vitamin C	2.456
Ethyl Acetate (EtOAc)	DPPH	153.49 ± 2.66	-	-
Methanolic (MeOH)	DPPH	185.77 ± 3.91	-	-
n-Hexane	DPPH	837.92 ± 5.32	-	-
Ethanolic	ABTS	110.00 ± 5.21	-	-
Optimized Polyphenol	DPPH	5.89 ± 0.23	-	-
Optimized Polyphenol	ABTS	8.28 ± 0.12	-	-

Data compiled from sources[3][7][8][9].

## **Experimental Protocol: DPPH Radical Scavenging Assay**

This protocol outlines the standardized method for determining the antioxidant capacity of C. zedoaria extracts using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][10][11][12]

### 1.2.1. Materials

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectrophotometric grade)



- Curcuma zedoaria extract
- Positive control (e.g., Ascorbic acid, Trolox)
- UV-Vis Spectrophotometer
- · Micropipettes and microplates (96-well) or cuvettes

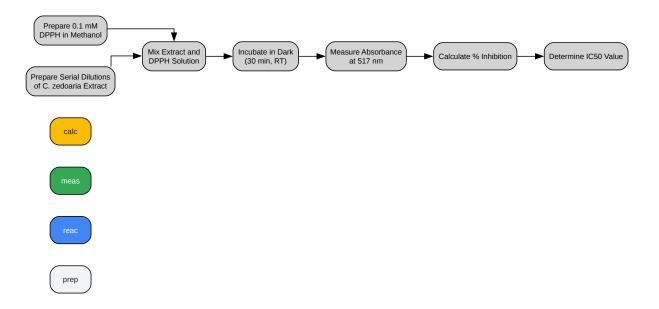
### 1.2.2. Procedure

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
- Preparation of Extract Solutions: Create a stock solution of the C. zedoaria extract in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 200, 400 μg/mL).
- Reaction Setup:
  - In a 96-well plate, add a specific volume of each extract dilution to the wells.
  - Add the methanolic DPPH solution to each well. The final volume should be consistent (e.g., 200 μL).
  - Control: Prepare a control well containing only methanol and the DPPH solution.
  - Blank: Prepare a blank for each extract concentration containing the extract and methanol (without DPPH) to correct for any absorbance from the extract itself.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
- Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs\_control - Abs\_sample) / Abs\_control] x 100



• IC50 Determination: Plot the percentage of inhibition against the extract concentrations. The IC50 value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.[3]

## **Visualization: DPPH Assay Workflow**



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Caption: Workflow for the DPPH antioxidant activity assay.

## **Anti-inflammatory Activity**

Chronic inflammation is implicated in numerous diseases. C. zedoaria extracts have demonstrated significant anti-inflammatory effects, primarily by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.[3][13] Bioactive compounds like flavonoids, tannins, and sesquiterpenes such as curcumenol and curcuzedoalide are major contributors to this activity.[3][14]

**Quantitative Data: Anti-inflammatory Effects** 

Model / Assay	Extract <i>l</i> Compound	Concentration / Dose	Effect
Carrageenan-induced rat paw edema	Ethanolic Extract	600 mg/kg	Significant inhibition of inflammation, comparable to diclofenac sodium.[3]
LPS-stimulated RAW264.7 cells	Methanolic Extract	-	IC50 for NO Inhibition: $23.44 \pm 0.77 \mu g/mL$ .
LPS-stimulated RAW264.7 cells	Curcuzedoalide	-	IC50 for NO Inhibition: 12.21 ± 1.67 μΜ.[15]
LPS-stimulated BV-2 microglia	Curcumenol	-	Markedly decreased NO, IL-6, and TNF-α production; suppressed iNOS and COX-2 expression.

# Experimental Protocol: LPS-Induced Nitric Oxide (NO) Inhibition in Macrophages

This protocol details the in vitro assessment of the anti-inflammatory potential of C. zedoaria by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated



macrophage cells (e.g., RAW264.7).[15]

### 2.2.1. Materials

- RAW264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- Curcuma zedoaria extract/compound
- Griess Reagent (for NO measurement)
- MTT or similar reagent for cell viability testing

### 2.2.2. Procedure

- Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
- Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the C. zedoaria extract for 1-2 hours.
- Stimulation: Induce inflammation by adding LPS (e.g., 1 μg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
- NO Measurement:
  - Collect the cell culture supernatant.
  - Mix the supernatant with an equal volume of Griess Reagent.
  - Incubate at room temperature for 10-15 minutes.

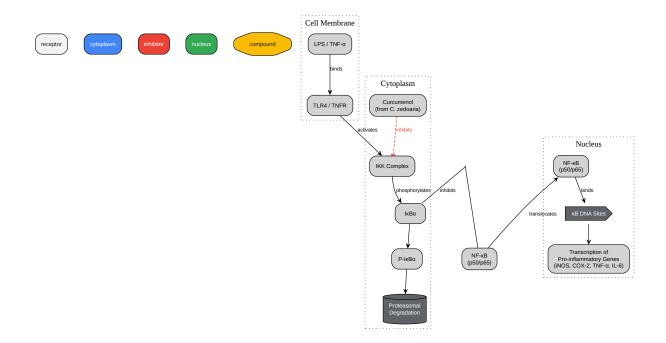


- Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
- Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the extract.
- Analysis: Compare the NO levels in the extract-treated groups to the LPS-only treated group to determine the percentage of inhibition.

## Visualization: NF-kB Signaling Pathway

The anti-inflammatory effects of C. zedoaria compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-кB) signaling pathway.[14] This pathway is a central regulator of inflammatory gene expression.[16][17] Curcumenol, for instance, has been shown to suppress Akt-mediated NF-кB activation.[14]





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Caption: Inhibition of the canonical NF-кВ pathway by C. zedoaria compounds.



## **Antimicrobial Activity**

C. zedoaria extracts exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, supporting their traditional use in treating infections.[1][18]

## **Quantitative Data: MIC & MBC Values**

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an extract that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Extract Type	Microorganism	MIC (mg/mL)	MBC (mg/mL)
Petroleum Ether	Bacillus subtilis	0.01	-
Petroleum Ether	Staphylococcus aureus	0.02	-
Petroleum Ether	Escherichia coli	0.04	-
Petroleum Ether	Candida albicans	0.02	-
Acetone	Bacillus subtilis	0.01	-
Acetone	Staphylococcus aureus	0.02	-
Acetone	Escherichia coli	0.04	-
Acetone	Candida albicans	0.02	-
n-Hexane	Multiple Bacteria	2.5 (lowest conc. tested)	-

Data compiled from sources[7][18]. Note: "-" indicates data not reported in the cited source.

## Experimental Protocol: Broth Micro-dilution for MIC & MBC Determination

This protocol describes the standard method for determining the MIC and MBC of plant extracts against bacterial strains.[19][20][21]



### 3.2.1. Materials

- Bacterial strain (e.g., S. aureus)
- Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
- Curcuma zedoaria extract
- Sterile 96-well microtiter plates
- Positive control (standard antibiotic) and negative control (broth only)
- Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)

### 3.2.2. Procedure for MIC

- Extract Preparation: Dissolve the extract in a suitable solvent (like DMSO) and then dilute in broth to create a starting stock concentration.
- Serial Dilution: Dispense broth into the wells of a 96-well plate. Add the extract stock to the
  first well and perform a two-fold serial dilution across the plate to achieve a range of
  concentrations.
- Inoculation: Add a standardized bacterial inoculum to each well.
- Controls: Include a positive control (broth + inoculum + standard antibiotic) and a negative/sterility control (broth only) and a growth control (broth + inoculum).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading MIC: The MIC is the lowest concentration of the extract in which no visible turbidity (bacterial growth) is observed.

### 3.2.3. Procedure for MBC

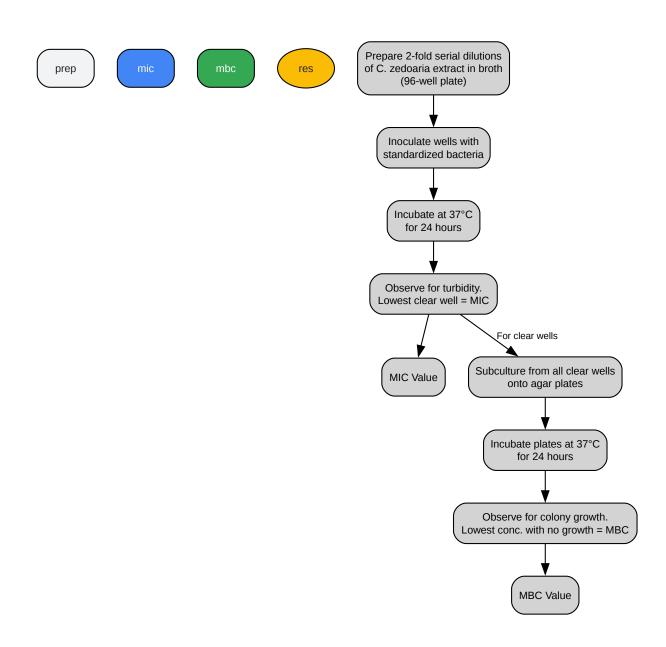
• Sub-culturing: Take an aliquot (e.g., 5-10  $\mu$ L) from each well that showed no visible growth in the MIC test.



- Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
- Incubation: Incubate the agar plate at 37°C for 24 hours.
- Reading MBC: The MBC is the lowest concentration from the MIC test that shows no bacterial growth (or a >99.9% reduction in CFU) on the agar plate.[19]

**Visualization: MIC & MBC Determination Workflow** 





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Caption: Experimental workflow for determining MIC and MBC values.



## **Anticancer and Cytotoxic Activity**

Extracts and isolated compounds from C. zedoaria have demonstrated significant cytotoxic effects against a range of human cancer cell lines, validating its traditional use in cancer treatment.[2][22] The mechanism often involves the induction of apoptosis.[22]

## Quantitative Data: Cytotoxicity against Cancer Cell

Lines

Extract / Compound	Cancer Cell Line	IC50 Value (µg/mL)	
Hexane Extract	Ca Ski (Cervical Cancer)	Active (≤ 20 μg/mL)	
Hexane Extract	MCF-7 (Breast Cancer)	Active (≤ 20 μg/mL)	
Curcumenone (3)	MCF-7 (Breast Cancer)	8.3 ± 1.0	
Curcumenol (5)	MCF-7 (Breast Cancer)	9.3 ± 0.3	
Isocurcumenol	DLA (Dalton's Lymphoma Ascites)	13.5 (24h) / 8.5 (48h)	
Isocurcumenol	A549 (Lung Cancer)	16.5 (24h) / 10.5 (48h)	
Petroleum Ether Extract	MDA-MB-231 (Breast Cancer)	>50% inhibition at 300 μg/mL	

Data compiled from sources[22][23][24].

## **Experimental Protocol: MTT Cell Viability Assay**

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

### 4.2.1. Materials

- Human cancer cell line (e.g., MCF-7)
- Appropriate cell culture medium with 10% FBS
- · Curcuma zedoaria extract/compound



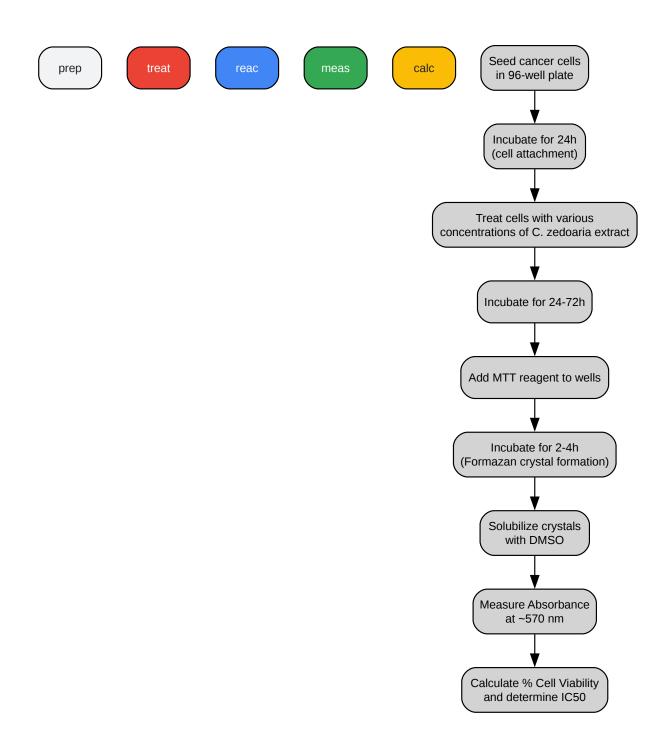
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well plate and multi-channel pipette
- Microplate reader

### 4.2.2. Procedure

- Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
- Treatment: Remove the medium and add fresh medium containing various concentrations of the C. zedoaria extract. Include a vehicle control (cells treated with solvent only) and a blank (medium only).
- Incubation: Incubate the cells with the extract for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.
- Formazan Formation: Incubate the plate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm.
- Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value is calculated by plotting percent viability against extract concentration.[22]

### **Visualization: MTT Assay Workflow**





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